N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Overview
Description
N-(4,5-Dimethyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a phenyl ring, along with an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide typically involves the nitration of 4,5-dimethylacetanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dimethyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 4,5-Dimethyl-2-aminophenylacetamide.
Substitution: Various halogenated or alkylated derivatives of this compound.
Hydrolysis: 4,5-Dimethyl-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
N-(4,5-Dimethyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethyl-2-nitrophenyl)acetamide depends on its chemical structure and the specific context in which it is used. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar structure with chlorine substituents instead of methyl groups.
N-(2-Nitrophenyl)acetamide: Lacks the methyl groups and has the nitro group in a different position.
N-(4-Nitrophenyl)acetamide: Contains a single nitro group without additional substituents on the phenyl ring.
Uniqueness
N-(4,5-Dimethyl-2-nitrophenyl)acetamide is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall properties.
Properties
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIVCQNUPJXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289585 | |
Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-77-0 | |
Record name | 6970-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5'-DIMETHYL-2'-NITROACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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